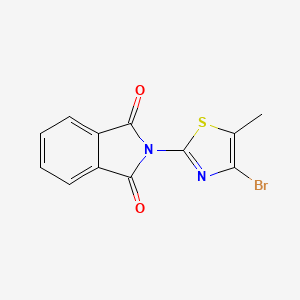
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H7BrN2O2S and a molecular weight of 323.17 g/mol. It is offered by various chemical suppliers for research and pharmaceutical testing .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is defined by its molecular formula C12H7BrN2O2S. Detailed structural analysis would require more specific data such as crystallographic or spectroscopic studies.Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines . The specific chemical reactions involving “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique
Structural Characterization
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione and its derivatives have been extensively studied for their structural characteristics using techniques like NMR spectroscopy. For instance, the structural identity of similar isoindoline-1,3-dione derivatives was confirmed using 1D and 2D NMR spectroscopy, highlighting the role of these techniques in understanding the molecular structure of such compounds (Dioukhane et al., 2021).
Crystal Structure and Computational Analysis
The crystal structure and computational studies of isoindoline derivatives, including similar compounds to 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione, have been a subject of research. Studies have focused on analyzing their crystal structure, packing, Hirshfeld analysis, and computational calculations, offering insights into the molecular interactions and properties of these compounds (Ghabbour et al., 2022).
Synthesis and Spectral Characterization
The synthesis and spectral characterization of new derivatives of isoindoline-1,3-dione have been explored. This includes studies on the synthesis of novel compounds and their structural confirmation through spectral data like FT-IR, 1H, and 13C NMR (Alimi et al., 2021).
Antimicrobial Activities
Research has been conducted on the synthesis and evaluation of antimicrobial activities of isoindoline-1,3-dione derivatives. These studies involve the characterization of the compound's structure and its testing against various microbial strains, providing a basis for potential therapeutic applications (Ghabbour & Qabeel, 2016).
Optoelectronic Applications
Isoindoline-1,3-dione derivatives have been investigated for their potential in optoelectronic applications. Research focusing on novel acridin-isoindoline-1,3-dione derivatives has explored their photophysical, thermal properties, and computational studies to assess their suitability for optoelectronic uses (Mane et al., 2019).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCLQSVPFNANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



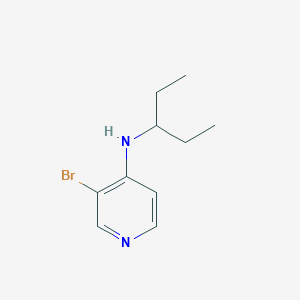
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
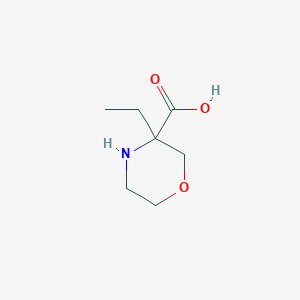
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)
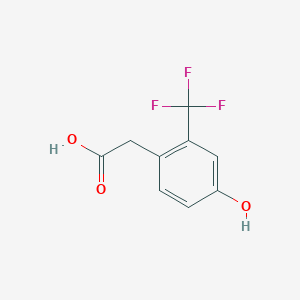
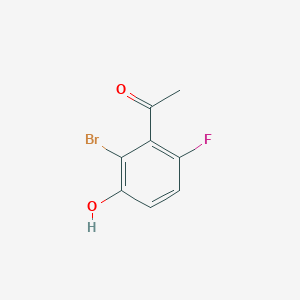
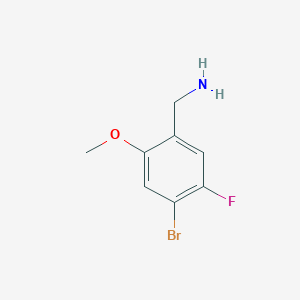
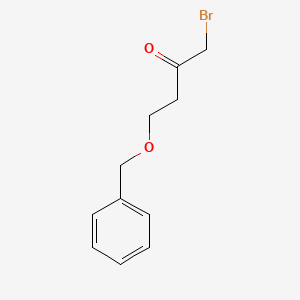
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
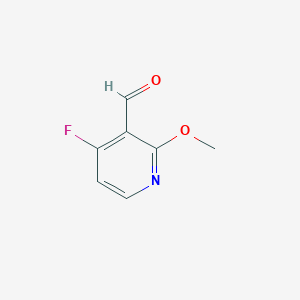
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)